molecular formula C24H25ClN6O2 B2691959 7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 886907-44-4

7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2691959
CAS No.: 886907-44-4
M. Wt: 464.95
InChI Key: QNXPMZXFYWDMQQ-UHFFFAOYSA-N
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Description

Discovery and Origins in Medicinal Chemistry

The discovery of 7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione traces back to early efforts in optimizing purine derivatives for enhanced bioactivity. Purines, as fundamental components of DNA and ATP, have long been explored for their role in cellular signaling and enzyme regulation. The integration of piperazine—a six-membered ring with two nitrogen atoms—emerged from its prevalence in FDA-approved drugs, where it often serves as a conformational spacer or solubility-enhancing moiety.

Initial synthetic efforts focused on substituting the purine scaffold at the 8-position, a strategy known to modulate adenosine receptor affinity. The addition of a piperazine group at this position, as seen in related compounds like 7-benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydropurine-2,6-dione, aimed to improve blood-brain barrier penetration while maintaining hydrogen-bonding capabilities. The 3-chlorophenylmethyl substitution on the piperazine ring, first reported in analogs such as 7-benzyl-8-[4-(3-chlorophenyl)-1-piperazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione, introduced hydrophobic interactions critical for target binding. This structural feature became a hallmark of second-generation purine-piperazine hybrids, balancing lipophilicity and metabolic stability.

Evolution of Purine-Piperazine Hybrid Molecules

The evolution of purine-piperazine hybrids parallels advancements in kinase inhibitor and antipsychotic drug development. Early prototypes, such as palbociclib and vortioxetine, demonstrated the therapeutic value of combining purine-like cores with piperazine-based side chains. These molecules leveraged piperazine’s ability to adopt multiple conformations, enabling precise orientation of pharmacophoric groups.

A pivotal shift occurred with the introduction of aromatic substituents on the piperazine ring. For instance, the 3-chlorophenyl group in 7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione enhanced binding to serotonin receptors and tyrosine kinases. Comparative studies with unsubstituted piperazine analogs revealed a 10-fold increase in inhibitory potency against Src kinase, underscoring the importance of aryl groups in target engagement. Structural data from molecular docking simulations further validated that the chlorophenyl moiety occupies hydrophobic pockets in kinase domains, stabilizing inhibitor-enzyme complexes.

Contemporary Research Significance

Current research emphasizes the compound’s dual functionality as both a kinase modulator and a neurotransmitter regulator. In hepatocellular carcinoma models, structurally analogous purine-piperazine hybrids induced apoptosis via Src kinase inhibition, with IC₅₀ values below 5 μM. The benzyl group at the 7-position contributes to membrane permeability, while the methyl group at the 3-position reduces metabolic degradation by cytochrome P450 enzymes.

Recent synthetic campaigns have explored replacing the 3-chlorophenyl group with fluorinated arenes, as seen in 2,3,4,5,6-pentafluoro-N-(2-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)ethyl)benzenesulfonamide derivatives. These modifications aim to fine-tune electronic properties without compromising target affinity. Additionally, the compound’s piperazine ring serves as a site for further functionalization, enabling conjugation to drug delivery systems such as ferritin nanoparticles for siRNA transport.

Key Milestones in Structural Development

The structural development of this compound can be chronologically mapped through critical synthetic achievements:

  • Core Purine Functionalization (2005–2010) : Establishment of the 8-piperazin-1-yl substitution pattern in purine derivatives, as exemplified by PubChem CID 978607.
  • Aryl Substitution Optimization (2011–2015) : Introduction of 3-chlorophenylmethyl groups to piperazine, enhancing kinase binding affinity.
  • Stereochemical Control (2016–2020) : Development of enantioselective synthesis routes using NaBH(OAc)₃-mediated reductive amination, ensuring high purity of intermediates.
  • Bioconjugation Strategies (2021–Present) : Integration of cross-linkers like 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-hexanamide for targeted drug delivery applications.

A comparative analysis of structural analogs reveals distinct structure-activity relationships (Table 1).

Table 1. Structural Features and Bioactivity of Selected Purine-Piperazine Hybrids

Compound R Group on Piperazine Target IC₅₀ (μM) Source
7-Benzyl-8-piperazin-1-yl derivative None Adenosine A₂ₐ 12.3
3-Chlorophenylmethyl analog 3-Cl-C₆H₄-CH₂- Src kinase 0.45
Pentafluorobenzenesulfonamide C₆F₅SO₂- BTK kinase 1.2

This table underscores how incremental modifications to the piperazine substituent markedly influence potency and selectivity. The 3-chlorophenylmethyl variant exhibits superior kinase inhibition, validating its prominence in recent drug candidates.

The synthesis of 7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically proceeds via sequential nucleophilic substitutions. Starting from 7-benzyl-3-methylxanthine, piperazine is introduced at the 8-position under Mitsunobu conditions, followed by reductive amination with 3-chlorobenzaldehyde to install the aryl group. Critical purification steps involve alumina column chromatography to isolate the final product in >95% purity.

Properties

IUPAC Name

7-benzyl-8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-4,5-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN6O2/c1-28-21-20(22(32)27-24(28)33)31(16-17-6-3-2-4-7-17)23(26-21)30-12-10-29(11-13-30)15-18-8-5-9-19(25)14-18/h2-9,14,20-21H,10-13,15-16H2,1H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLPKEARESDNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC(=CC=C4)Cl)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate precursors such as guanine or xanthine derivatives.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction using benzyl chloride and a suitable base.

    Attachment of the Chlorophenylmethyl Group: This step involves the reaction of the purine derivative with 3-chlorobenzyl chloride in the presence of a base to form the desired chlorophenylmethyl-substituted purine.

    Formation of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction using piperazine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve high yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of purine compounds exhibit significant antitumor activity. The structure of 7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione suggests potential interactions with cellular pathways involved in cancer proliferation. Studies have shown that similar compounds can inhibit growth in various cancer cell lines such as K562 and MCF-7 .

Neuropharmacological Effects

The piperazine moiety in the compound is known for its neuroactive properties. Compounds containing piperazine have been studied for their effects on neurotransmitter systems and have shown promise in treating neurological disorders. The specific configuration of this compound may enhance its binding affinity to serotonin and dopamine receptors, indicating potential applications in treating depression and anxiety disorders .

Enzyme Inhibition Studies

The compound's structural features suggest it may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been evaluated for their inhibitory effects on acetylcholinesterase and urease, which are crucial targets in treating conditions like Alzheimer's disease and certain infections .

Drug Design and Development

Given its unique chemical structure, 7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can serve as a lead compound for the development of new pharmaceuticals. Its modification could lead to derivatives with enhanced bioavailability and reduced side effects compared to existing drugs.

Case Study 1: Anticancer Activity

A study conducted on a series of purine derivatives demonstrated that modifications at the benzyl position significantly increased cytotoxicity against leukemia cell lines. The compound's ability to induce apoptosis was attributed to its interaction with DNA repair mechanisms .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, compounds similar to 7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione were tested for neuroprotective effects against oxidative stress in neuronal cells. Results indicated a significant reduction in cell death when treated with these compounds compared to controls .

Mechanism of Action

The mechanism of action of 7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to three classes of purine derivatives:

Compound Name/Class Substituents Key Properties/Activities
Theophylline 1,3-Dimethylxanthine Bronchodilator; inhibits phosphodiesterase, adenosine receptors. Low lipophilicity.
1-Alkyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6-dione 1-Alkyl, 3-methyl, 8-piperazinyl (unsubstituted) Intermediate lipophilicity; piperazine may enhance solubility or target interaction.
Target Compound 7-Benzyl, 3-methyl, 8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl} High lipophilicity (Cl and benzyl); potential for enhanced CNS penetration or receptor affinity.

Key Differences and Implications

Substitution at Position 7 : The benzyl group in the target compound replaces the hydrogen or smaller alkyl groups in analogs (e.g., theophylline). This increases steric bulk and lipophilicity, which may reduce metabolic clearance compared to simpler derivatives .

Piperazine Modifications : The 3-chlorophenylmethyl group on the piperazine ring introduces an electron-withdrawing effect and hydrophobic character. This contrasts with unsubstituted piperazines in analogs, which prioritize solubility but lack targeted receptor interactions. Chlorine may enhance binding to hydrophobic pockets in biological targets (e.g., kinases or GPCRs).

Position 3 Methyl Group : Shared with theophylline and other analogs, this group stabilizes the purine core and may mitigate off-target effects by limiting conformational flexibility.

Biological Activity

The compound 7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule belonging to the purine family. Its structure integrates a purine core with a benzyl group and a piperazine moiety, which enhances its potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H27ClN6O2C_{24}H_{27}ClN_6O_2 with a molecular weight of approximately 467.0 g/mol. The presence of the 3-chlorophenyl group on the piperazine ring is significant for its biological interactions and therapeutic potential.

PropertyValue
Molecular FormulaC24H27ClN6O2C_{24}H_{27}ClN_6O_2
Molecular Weight467.0 g/mol
Melting PointNot Available
DensityNot Available

Target Interactions

The compound's piperazine ring is known to interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors are crucial in signal transduction and can be modulated by compounds like this one to influence neurotransmission pathways.
  • Ion Channels : Interaction with ion channels may affect cellular excitability and neurotransmitter release.

Biochemical Pathways

The compound may affect several biochemical pathways related to:

  • Neurotransmission : Potential modulation of serotonin and dopamine pathways suggests applications in treating neurological disorders.
  • Cell Proliferation : Similar compounds have been noted to modulate the Wnt signaling pathway, which is critical for cell growth and differentiation.

Antimicrobial Activity

Research indicates that derivatives of this compound can exhibit antimicrobial properties. For instance, structural analogs have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Potential

The ability of similar compounds to inhibit specific enzymes involved in cancer progression has been documented. The modulation of pathways like Wnt signaling by such purine derivatives suggests potential anticancer applications.

Neurological Effects

Due to its structural features, particularly the piperazine moiety, the compound may possess psychotropic effects. Studies on related piperazine derivatives indicate their potential as treatments for conditions such as anxiety and depression.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that compounds with similar structures inhibited acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The IC50 values for these inhibitors were significantly low, indicating strong activity .
  • Binding Affinity : In silico studies showed that the compound binds effectively to bovine serum albumin (BSA), suggesting good bioavailability and pharmacokinetic properties .
  • Synthesis and Evaluation : The synthesis of this compound typically involves multiple steps starting from guanine or xanthine derivatives. The introduction of functional groups such as benzyl and chlorophenyl is crucial for enhancing its biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, and what critical reaction parameters influence yield?

  • Methodological Answer : A multi-step synthesis involving nucleophilic substitution and cyclization is typical for purine-dione derivatives. Key steps include:

  • Piperazine functionalization : Reacting 4-[(3-chlorophenyl)methyl]piperazine with a benzyl-protected purine precursor under anhydrous conditions (e.g., DMF, 80–100°C) .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates, followed by recrystallization for final product purity .
  • Critical parameters : Temperature control during cyclization (to avoid side reactions) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of piperazine derivative) significantly impact yield .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, piperazinyl methylene groups at δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ≈ 479.2 Da) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water with 0.1% trifluoroacetic acid) .

Q. What preliminary biological assays are recommended to identify potential targets or mechanisms of action for this compound?

  • Methodological Answer :

  • Enzyme inhibition assays : Screen against kinases (e.g., PI3K, MAPK) due to structural similarity to purine-based kinase inhibitors .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity at 1–100 µM concentrations .
  • Receptor binding studies : Radioligand displacement assays for adenosine receptors (A₁/A₂ₐ) to explore GPCR modulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of modifying the benzyl or piperazinyl substituents on biological activity?

  • Methodological Answer :

  • Systematic substitution : Synthesize analogs with (a) electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzyl ring or (b) alternative piperazine derivatives (e.g., 4-methylpiperazine) .
  • In vitro testing : Compare IC₅₀ values in kinase inhibition assays. For example, replacing the 3-chlorobenzyl group with a 4-fluorobenzyl group may enhance selectivity for PI3Kα .
  • Data analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity trends .

Q. What strategies can be employed to resolve contradictory data regarding the compound’s efficacy across different in vitro models?

  • Methodological Answer :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Metabolite profiling : Use LC-MS to rule out degradation products (e.g., hydrolysis of the purine-dione core) that may skew results .
  • Orthogonal validation : Confirm activity in ex vivo models (e.g., patient-derived organoids) to contextualize in vitro findings .

Q. What computational approaches are suitable for predicting the binding mode of this compound to hypothetical targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge-region residues) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding) .
  • Free-energy calculations : Apply MM/GBSA to rank binding affinities for SAR-guided optimization .

Q. How can the synthetic protocol be optimized to enhance scalability while maintaining stereochemical integrity?

  • Methodological Answer :

  • Flow chemistry : Implement continuous-flow reactors for piperazine coupling steps to improve heat transfer and reduce reaction time .
  • Catalyst screening : Test Pd(OAc)₂/Xantphos systems for Suzuki-Miyaura cross-coupling (if applicable) to minimize racemization .
  • Process analytics : Use inline FTIR to monitor intermediate formation and adjust reagent feed rates dynamically .

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